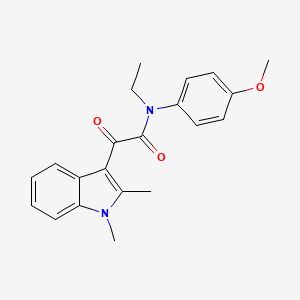

2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted with two methyl groups . The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, meaning it has a stable, delocalized electron cloud. The amide functional group can participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this compound, we can predict that it is likely to be solid at room temperature, given the presence of multiple ring structures. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .Scientific Research Applications

Radiosynthesis in Herbicide Studies

2-(1,2-Dimethyl-1H-indol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide may be related to compounds used in the study of herbicide metabolism and mode of action. For instance, research on chloroacetanilide herbicides, like acetochlor, involves similar compounds. These are used in studies to understand their metabolism and action mechanism in controlling weeds (Latli & Casida, 1995).

Chloroacetamide in Algal Studies

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, which share structural similarities, have been used in studying their inhibitory effects on fatty acid synthesis in green algae (Weisshaar & Böger, 1989).

Antimicrobial Applications

Some derivatives of this compound, like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, have shown potential in antimicrobial applications. They have been evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, indicating their significance in medical research (Debnath & Ganguly, 2015).

Chemical Synthesis and Biological Activities

The compound's structural relatives have been synthesized for various biological activities. For instance, derivatives like 5-deazaaminopterin bearing substitutions have been explored for their biological activities, including potential therapeutic applications (Su et al., 1988).

Potential in Antidepressant Activity

Derivatives such as 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which might be structurally related, have been examined for their potential antidepressant activities. These studies focus on neurotransmitter uptake inhibition and potential applications in treating depression (Yardley et al., 1990).

Anthelmintic Properties

Related compounds like N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride have been identified for their anthelmintic spectrum, suggesting potential applications in veterinary medicine (Wollweber et al., 1979).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any bioactive properties, given the presence of an indole ring, which is a common feature in many natural products and pharmaceuticals .

properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-ethyl-N-(4-methoxyphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-5-23(15-10-12-16(26-4)13-11-15)21(25)20(24)19-14(2)22(3)18-9-7-6-8-17(18)19/h6-13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZPHDQKGLNOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)OC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2841114.png)

![1-(Diphenylmethyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2841115.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2841117.png)

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)

![2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2841133.png)